molecular formula C8H9NO3 B1354929 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 889939-62-2

1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B1354929
CAS RN: 889939-62-2
M. Wt: 167.16 g/mol
InChI Key: VNVVNIRZCHXSGD-UHFFFAOYSA-N
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Description

1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound that is less studied but is of interest as a complexating agent and in pharmaceuticals . It is known that nicotinic acid (niacin, vitamin PP) and its derivatives have a wide spectrum of biological activity .


Synthesis Analysis

The synthesis of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . These derivatives are useful as drug precursors or perspective ligands .


Chemical Reactions Analysis

The chemical reactions of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involve reactions with alkyl halides regioselectively at the S atom to give sulfides . Other active methylene nitriles were also introduced in the reaction .

Scientific Research Applications

Synthesis and Derivative Formation

1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid plays a significant role in the synthesis of various chemical compounds. For instance, its derivatives, such as 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, have been synthesized through a diversity-oriented process, involving treatment with primary amines and subsequent transformations (Baškovč et al., 2012). Additionally, 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives have been prepared, which are useful as drug precursors or ligands (Dotsenko et al., 2019).

Crystallography and Structural Analysis

Structural analysis through X-ray diffraction has been extensively conducted on various derivatives of this compound. These studies provide insights into molecular conformations and intermolecular interactions, which are essential in understanding the compound's chemical behavior (Koval’ et al., 2017). For instance, the crystal structure of certain derivatives like 1,6-dimethyl-1-hydroxymethyl-6-carboxybicyclo[2.4.0]-2-nonene has been elucidated to understand its conformation and hydrogen bonding patterns (Mague et al., 2001).

Reactivity and Transformation Studies

The reactivity of this compound and its derivatives has been a subject of research, exploring various chemical transformations. Studies have shown how different derivatives react under specific conditions, leading to the formation of distinct chemical entities. For example, research on the reactivity of certain dihydropyridine derivatives with amino-6-oxopyridine-3-carboxylate derivatives has shed light on different condensation reactions and product formations (El‐Shaaer et al., 2014).

Applications in Material Science

Derivatives of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid have found applications in material science. For example, studies have been conducted on the synthesis and characterization of compounds for their potential use in optoelectronic devices. These studies involve exploring the electronic absorption and photocurrent properties of these derivatives (Roushdy et al., 2019).

Environmental and Analytical Applications

The compound and its derivatives have been evaluated for their potential environmental applications, such as controlling hydrogen production during metal dissolution. This research is pivotal in understanding corrosion processes and developing effective corrosion inhibitors (Saleh et al., 2018).

properties

IUPAC Name

1,6-dimethyl-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-4-6(8(11)12)7(10)9(5)2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVVNIRZCHXSGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566730
Record name 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

CAS RN

889939-62-2
Record name 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
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